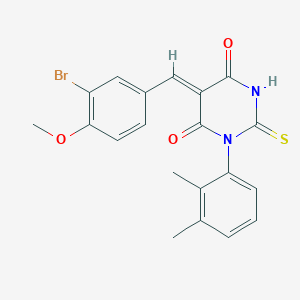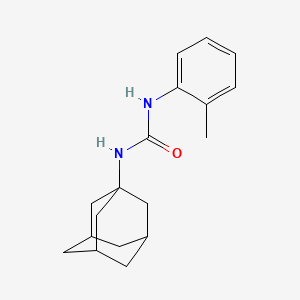![molecular formula C20H17N3O5 B4046233 METHYL 5-METHYL-3-[(Z)-1-(2-NITROPHENYL)METHYLIDENE]-2-OXO-1-(3-PYRIDYLMETHYL)-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE](/img/structure/B4046233.png)
METHYL 5-METHYL-3-[(Z)-1-(2-NITROPHENYL)METHYLIDENE]-2-OXO-1-(3-PYRIDYLMETHYL)-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE
Übersicht
Beschreibung
METHYL 5-METHYL-3-[(Z)-1-(2-NITROPHENYL)METHYLIDENE]-2-OXO-1-(3-PYRIDYLMETHYL)-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE is a complex organic compound that features a pyrrole ring, a nitrophenyl group, and a pyridylmethyl group
Wissenschaftliche Forschungsanwendungen
METHYL 5-METHYL-3-[(Z)-1-(2-NITROPHENYL)METHYLIDENE]-2-OXO-1-(3-PYRIDYLMETHYL)-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Vorbereitungsmethoden
The synthesis of METHYL 5-METHYL-3-[(Z)-1-(2-NITROPHENYL)METHYLIDENE]-2-OXO-1-(3-PYRIDYLMETHYL)-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-nitrobenzaldehyde with a pyrrole derivative under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, followed by purification steps to isolate the final compound .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, particularly at the 2-position. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various bases and acids.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrole and pyridylmethyl groups contribute to the compound’s binding affinity and specificity towards its targets. Detailed studies are required to elucidate the exact molecular pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrrole derivatives and nitrophenyl-containing molecules. Compared to these, METHYL 5-METHYL-3-[(Z)-1-(2-NITROPHENYL)METHYLIDENE]-2-OXO-1-(3-PYRIDYLMETHYL)-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
Eigenschaften
IUPAC Name |
methyl (4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxo-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-13-18(20(25)28-2)16(10-15-7-3-4-8-17(15)23(26)27)19(24)22(13)12-14-6-5-9-21-11-14/h3-11H,12H2,1-2H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETVFQGXJJQGAT-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)N1CC3=CN=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C(=O)N1CC3=CN=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(3-acetylphenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B4046156.png)
![(2E)-N-(2-FLUOROPHENYL)-3-[2-(2-FLUOROPHENYL)ETHYL]-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE](/img/structure/B4046162.png)
![N-benzyl-N-[(2,5-dichlorophenyl)sulfonyl]glycine](/img/structure/B4046169.png)
![3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B4046172.png)
![1'-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4046180.png)
![4-chloro-N-{1-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-2-methylpropyl}benzamide](/img/structure/B4046183.png)
![N-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbothioyl)benzamide](/img/structure/B4046186.png)
![ethyl 3-(anilinocarbonyl)-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4046200.png)
![2-{3-[(FURAN-2-YL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B4046210.png)
![N-(2,5-dichlorophenyl)-2-[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4046216.png)
![4-(2,5-dimethylphenyl)-2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]phthalazin-1(2H)-one](/img/structure/B4046224.png)
![2-{1-ETHYL-3-[2-(4-FLUOROPHENYL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B4046230.png)


